REACTION_CXSMILES
|
Br[C:2]1[NH:3][C:4]2[CH:5]=[CH:6][CH:7]=[C:8]3[C:14](=[O:15])[NH:13][CH2:12][CH2:11][C:10]=1[C:9]=23.C([O-])([O-])=O.[Na+].[Na+].[Li+].[Cl-].[C:24]1(B(O)O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C1(C)C=CC=CC=1.CCO.O>[C:24]1([C:2]2[NH:3][C:4]3[CH:5]=[CH:6][CH:7]=[C:8]4[C:14](=[O:15])[NH:13][CH2:12][CH2:11][C:10]=2[C:9]=34)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.2 g
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Type
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reactant
|
Smiles
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BrC=1NC=2C=CC=C3C2C1CCNC3=O
|
Name
|
|
Quantity
|
0.199 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
0.138 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solution was degassed
|
Type
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ADDITION
|
Details
|
tetrakis(triphenylphosphine)palladium(0) (43 mg, 5 mol %) was added
|
Type
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TEMPERATURE
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Details
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The solution was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
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5 h
|
Type
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ADDITION
|
Details
|
diluted with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (20 mL×3)
|
Type
|
WASH
|
Details
|
The organic solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized (CH2Cl2/MeOH/hexanes)
|
Type
|
CUSTOM
|
Details
|
to yield the 2-phenyltricycle as a pale-yellow solid, 183 mg (93%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1NC=2C=CC=C3C2C1CCNC3=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |